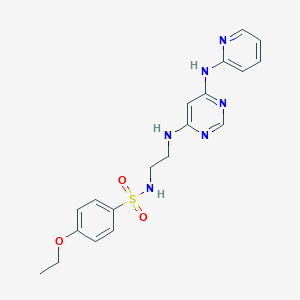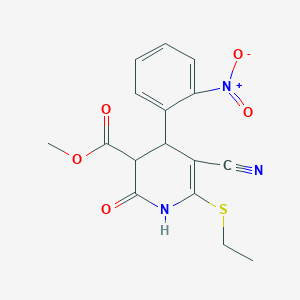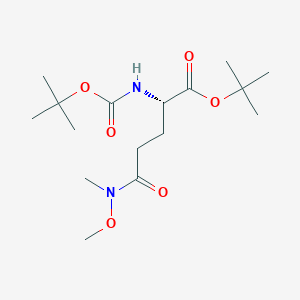
1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, also known as CDK4/6 inhibitor, is a small molecule drug that has been extensively studied for its potential in cancer treatment. This inhibitor is a type of targeted therapy that works by blocking the activity of cyclin-dependent kinases 4 and 6, which are enzymes involved in cell division.
Scientific Research Applications
Quadruple Hydrogen Bonding Applications
Research into the dimerization of ureidopyrimidones, which share structural similarities with the compound , has unveiled their potential in quadruple hydrogen bonding applications. This phenomenon is significant in supramolecular chemistry, where strong dimerization via hydrogen bonds can lead to the development of novel materials with unique properties. The study by Beijer et al. (1998) on ureidopyrimidones highlights their utility as building blocks for supramolecular structures due to their high dimerization constants and simple preparation methods Beijer, F. H., Sijbesma, R., Kooijman, H., Spek, A., & Meijer, E. W. (1998).
Herbicidal Activity
Another significant application is found in the agricultural sector, where substituted phenyltetrahydropyrimidinones have been identified as effective preemergence herbicides. These compounds inhibit carotenoid biosynthesis at the phytoene desaturase step, leading to chlorosis in weeds. The structure-activity relationships explored by Babczinski et al. (1995) provide insight into the design of more effective herbicides based on cyclic ureas Babczinski, P., Blunck, M., Sandmann, G., Shiokawa, K., & Yasui, K. (1995).
Anticancer Research
In the medical field, specific derivatives of ureas, such as 1-aryl-3-(2-chloroethyl) ureas, have been synthesized and evaluated for their potential as anticancer agents. Their cytotoxicity against human adenocarcinoma cells has been studied, revealing that some derivatives are as cytotoxic as established chemotherapy agents like chlorambucil. This research, conducted by Gaudreault et al. (1988), opens up new avenues for cancer treatment development Gaudreault, R., Lacroix, J., Pagé, M., & Joly, L. (1988).
Cytokinin Activity
Moreover, urea derivatives have been found to exhibit cytokinin-like activity, which is crucial for plant growth and development. Studies like those by Takahashi et al. (1978) have synthesized and tested various N-phenyl-N′-(4-pyridyl)urea derivatives, identifying compounds with significant cytokinin activity. Such compounds can be instrumental in agricultural biotechnology for enhancing plant growth Takahashi, S., Shudo, K., Okamoto, T., Yamada, K., & Isogai, Y. (1978).
Environmental Degradation
Additionally, the environmental degradation pathways of structurally related sulfonylurea herbicides have been studied to understand their persistence and breakdown in soil. The research by Morrica et al. (2001) on imazosulfuron, a sulfonylurea herbicide, provides insights into the degradation mechanisms, highlighting the importance of understanding environmental impact for chemical compounds used in agriculture Morrica, P., Giordano, A., Seccia, S., Ungaro, F., & Ventriglia, M. (2001).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-10-4-5-11(8-12(10)16)19-15(22)18-9-13-17-7-6-14(20-13)21(2)3/h4-8H,9H2,1-3H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXNXTNXMWQBLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide](/img/structure/B2371537.png)
![(1S,3As,5aS,5bS,7aS,11aS,11bS,13aS,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/no-structure.png)
![N-cyclopropyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2371539.png)

![6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2371542.png)
![7-hydroxy-N-(3-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371544.png)
![Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-](/img/structure/B2371545.png)


![N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2371549.png)


![3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2371557.png)